Lysyl-arginyl-arginyltryptophyl-lysyl-lysine
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine
Brand Name:
Vulcanchem
CAS No.:
141363-41-9
VCID:
VC21122272
InChI:
InChI=1S/C41H72N16O7/c42-18-6-3-12-27(45)34(58)53-30(16-9-21-50-40(46)47)35(59)54-31(17-10-22-51-41(48)49)37(61)57-33(23-25-24-52-28-13-2-1-11-26(25)28)38(62)55-29(14-4-7-19-43)36(60)56-32(39(63)64)15-5-8-20-44/h1-2,11,13,24,27,29-33,52H,3-10,12,14-23,42-45H2,(H,53,58)(H,54,59)(H,55,62)(H,56,60)(H,57,61)(H,63,64)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Molecular Formula:
C41H72N16O7
Molecular Weight:
901.1 g/mol
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine
CAS No.: 141363-41-9
Cat. No.: VC21122272
Molecular Formula: C41H72N16O7
Molecular Weight: 901.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141363-41-9 |
|---|---|
| Molecular Formula | C41H72N16O7 |
| Molecular Weight | 901.1 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C41H72N16O7/c42-18-6-3-12-27(45)34(58)53-30(16-9-21-50-40(46)47)35(59)54-31(17-10-22-51-41(48)49)37(61)57-33(23-25-24-52-28-13-2-1-11-26(25)28)38(62)55-29(14-4-7-19-43)36(60)56-32(39(63)64)15-5-8-20-44/h1-2,11,13,24,27,29-33,52H,3-10,12,14-23,42-45H2,(H,53,58)(H,54,59)(H,55,62)(H,56,60)(H,57,61)(H,63,64)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-/m0/s1 |
| Standard InChI Key | JDHMWYXVCSUZNC-AOUUIGKNSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
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